Cas no 852634-41-4 (1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1))
![1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1) structure](https://ja.kuujia.com/scimg/cas/852634-41-4x500.png)
1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1)
- 1,3-Bis(1-adamantyl)benzimidazolium chloride
- 1,3-BIS-(ADMANT-1-YL)-BENZIMIDAZOLIUM CHLORIDE
- 1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-iumchloride
- 1,3-Bis(1-adamanthyl)benzimidazolium chloride
- MFCD08705246
- CS-0203313
- 1,3-Bis(1-adamantyl)benzimidazolium chloride,min. 97%
- 1,3-bis(1-adamantyl)benzimidazol-3-ium;chloride
- 1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride
- SCHEMBL1077515
- 852634-41-4
- 1,3-Bis(1-adamanthyl)benzimidazolium chloride, 95%
- 1,3-BIS(ADAMANTAN-1-YL)-1??,3-BENZODIAZOL-1-YLIUM CHLORIDE
- 1,3-bis(1-adamantyl)-benzimidazolium chloride
-
- MDL: MFCD08705246
- インチ: InChI=1S/C27H35N2.ClH/c1-2-4-25-24(3-1)28(26-11-18-5-19(12-26)7-20(6-18)13-26)17-29(25)27-14-21-8-22(15-27)10-23(9-21)16-27;/h1-4,17-23H,5-16H2;1H/q+1;/p-1
- InChIKey: GMYUUHXEUIPSKA-UHFFFAOYSA-M
- ほほえんだ: C1C2CC3CC1CC(C2)(C3)N4C=[N+](C5=CC=CC=C54)C67CC8CC(C6)CC(C8)C7.[Cl-]
計算された属性
- せいみつぶんしりょう: 422.24900
- どういたいしつりょう: 422.2488768g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 30
- 回転可能化学結合数: 2
- 複雑さ: 556
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 8.8Ų
じっけんとくせい
- PSA: 8.81000
- LogP: 2.78340
- かんど: air sensitive
1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526363-1g |
1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride |
852634-41-4 | 97% | 1g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-4005-500mg |
1,3-Bis(1-adamantyl)benzimidazoliumchloride,min.97% |
852634-41-4 | min.97% | 500mg |
1026.0CNY | 2021-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-4005-2g |
1,3-Bis(1-adamantyl)benzimidazoliumchloride,min.97% |
852634-41-4 | min.97% | 2g |
3049.0CNY | 2021-07-16 | |
Ambeed | A322421-100mg |
1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride |
852634-41-4 | 97% | 100mg |
$31.0 | 2023-06-15 | |
Ambeed | A322421-250mg |
1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride |
852634-41-4 | 97% | 250mg |
$76.0 | 2025-02-19 | |
abcr | AB268609-500mg |
1,3-Bis(1-adamantyl)benzimidazolium chloride, 97%; . |
852634-41-4 | 97% | 500mg |
€89.70 | 2025-02-19 | |
abcr | AB268609-2g |
1,3-Bis(1-adamantyl)benzimidazolium chloride, 97%; . |
852634-41-4 | 97% | 2g |
€251.00 | 2025-02-19 | |
1PlusChem | 1P00G51J-2g |
1,3-BIS-(ADMANT-1-YL)-BENZIMIDAZOLIUM CHLORIDE |
852634-41-4 | min. 97% | 2g |
$312.00 | 2024-04-21 | |
1PlusChem | 1P00G51J-500mg |
1,3-BIS-(ADMANT-1-YL)-BENZIMIDAZOLIUM CHLORIDE |
852634-41-4 | min. 97% | 500mg |
$120.00 | 2024-04-21 | |
Chemenu | CM526363-5g |
1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride |
852634-41-4 | 97% | 5g |
$*** | 2023-05-29 |
1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1) 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1)に関する追加情報
1H-Benzimidazolium, 1,3-bis(tricyclo[3.3.1.1³,⁷]dec-1-yl)-, chloride (1:1) - CAS No 852634-41-4
The compound 1H-Benzimidazolium, 1,3-bis(tricyclo[3.3.1.1³,⁷]dec-1-yl)-, chloride (1:1), with CAS registry number 852634-41-4, is a highly specialized organic material that has garnered significant attention in the fields of materials science and organic synthesis. This compound is notable for its unique structural features and potential applications in advanced materials and catalysis.
Benzimidazolium derivatives are well-known for their aromatic stability and ability to act as cationic species in various chemical reactions. The presence of the tricyclo[3.3.1.1³,⁷]dec-1-yl group in this compound adds significant steric bulk and rigidity to the molecule, which can influence its reactivity and stability. The chloride counterion plays a crucial role in maintaining the overall charge balance and can also participate in ion-pairing interactions that are critical for certain applications.
Recent studies have highlighted the potential of this compound as a precursor for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The rigid tricyclic structure provides a robust platform for constructing two-dimensional or three-dimensional networks with tailored pore sizes and functionalities. Researchers have demonstrated that incorporating such benzimidazolium-based linkers can enhance the thermal stability and mechanical robustness of these materials, making them suitable for gas storage and separation applications.
In addition to its role in materials science, this compound has shown promise in catalytic applications. The aromaticity of the benzimidazolium ring and the steric effects introduced by the tricyclo groups can create unique electronic environments that facilitate specific chemical transformations. For instance, recent work has explored its use as a catalyst in asymmetric synthesis reactions, where it has been shown to induce high enantioselectivity in certain substrates.
The synthesis of 852634-41-4 typically involves a multi-step process that combines nucleophilic aromatic substitution with subsequent cyclization steps to form the tricyclic framework. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced characterization techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular structure and purity.
From an environmental standpoint, this compound is considered non-hazardous under normal handling conditions when proper safety protocols are followed. Its stability under ambient conditions makes it suitable for long-term storage and transportation without significant degradation risks.
In conclusion, 852634-41-4, or 1H-Benzimidazolium, 1,3-bis(tricyclo[3.3.1.1³,⁷]dec-1-yl)-, chloride (1:1), represents a cutting-edge material with diverse applications across multiple disciplines. Its unique combination of structural features positions it as a valuable tool in advancing research in materials science, catalysis, and organic synthesis.
852634-41-4 (1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1)) 関連製品
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